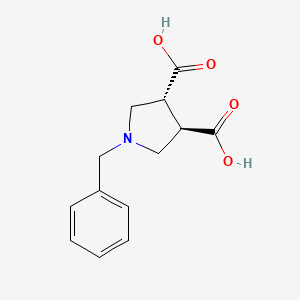

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

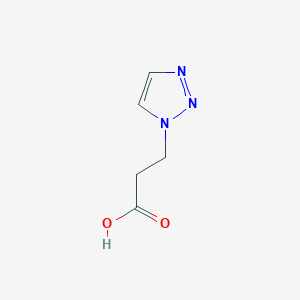

“(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid” is a chemical compound with the formula C13H15NO4 . It has a molecular weight of 249.26 g/mol .

Molecular Structure Analysis

The molecule contains a total of 46 bonds, including 23 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Pyrrolidine .Scientific Research Applications

Anticancer Potential

Trans-1-Benzylpyrrolidine-3,4-dicarboxylic acid exhibits promising anticancer properties. Researchers have explored its effects on various cancer cell lines, including lung cancer, breast cancer, and leukemia. The compound interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies are needed to elucidate its mechanisms and optimize its therapeutic potential .

Wound Healing and Tissue Repair

Due to its ability to stimulate collagen synthesis and promote fibroblast activity, trans-1-Benzylpyrrolidine-3,4-dicarboxylic acid is investigated for wound healing applications. It accelerates tissue repair, reduces scar formation, and enhances skin regeneration. Topical formulations containing this compound may find use in dermatology and wound care .

Antioxidant Activity

The compound possesses antioxidant properties, protecting cells from oxidative stress and free radical damage. Antioxidants play a crucial role in preventing various diseases, including cardiovascular disorders and neurodegenerative conditions. Trans-1-Benzylpyrrolidine-3,4-dicarboxylic acid’s antioxidant potential makes it an interesting candidate for nutraceutical formulations .

Pharmaceutical Applications

Researchers explore its potential as a pharmaceutical ingredient. It may serve as a precursor for synthesizing novel drugs or as an active component in formulations targeting specific diseases. Its unique structure and biological activities make it an intriguing molecule for drug discovery .

Metal-Organic Frameworks (MOFs)

Trans-1-Benzylpyrrolidine-3,4-dicarboxylic acid can be incorporated into MOFs, which are porous materials with diverse applications. These MOFs exhibit high surface area and tunable properties, making them useful for gas storage, catalysis, and drug delivery. The compound’s carboxylic acid groups facilitate coordination with metal ions, enhancing MOF stability and functionality .

Ethnobotanical and Traditional Medicine

In some cultures, Aloe vera (known as “Ghritkumari”) has been used for centuries in traditional medicine. It contains trans-1-Benzylpyrrolidine-3,4-dicarboxylic acid along with other beneficial compounds. Aloe vera gel, derived from its leaves, is applied topically for skin conditions, burns, and wound healing. The compound contributes to these therapeutic effects .

properties

IUPAC Name |

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAFONDGWHOURT-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2828198.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2828209.png)

![2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2828210.png)

![methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2828214.png)